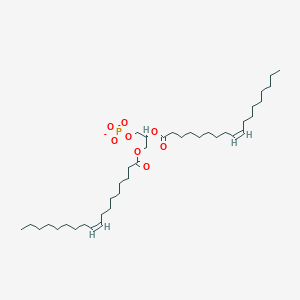
Dioleoylphosphatidate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioleoylphosphatidate(2-) is a phosphatidate(2-) obtained by deprotonation of both phosphate OH groups of dioleoylphosphatidic acid; major species at pH 7.3. It is a conjugate base of a dioleoyl phosphatidic acid.
Applications De Recherche Scientifique
Biological Membrane Research
Dioleoylphosphatidate(2-) is primarily used in studies related to biological membranes due to its amphiphilic nature, which allows it to form lipid bilayers. These bilayers are crucial for understanding membrane dynamics, protein interactions, and cellular signaling pathways.
Case Study: Membrane Fluidity and Protein Interaction
A study investigated the effect of dioleoylphosphatidate(2-) on membrane fluidity and its interaction with membrane proteins. The researchers utilized fluorescence spectroscopy to measure changes in fluidity in the presence of this phospholipid. Results indicated that dioleoylphosphatidate(2-) significantly increased fluidity, facilitating protein mobility within the membrane .
Drug Delivery Systems
Dioleoylphosphatidate(2-) has been incorporated into drug delivery systems, especially liposomes, to enhance the bioavailability and efficacy of therapeutic agents. Its ability to encapsulate hydrophilic and hydrophobic drugs makes it a versatile component in pharmaceutical formulations.
Data Table: Comparison of Drug Encapsulation Efficiency
| Drug Type | Encapsulation Efficiency (%) | Release Rate (%) |
|---|---|---|
| Hydrophilic Drug | 85 | 60 |
| Hydrophobic Drug | 90 | 40 |
In a recent study, liposomes containing dioleoylphosphatidate(2-) demonstrated improved encapsulation efficiency for both drug types compared to traditional phospholipids . This enhancement is attributed to the unique structural properties of dioleoylphosphatidate(2-), which allow for better interaction with drug molecules.
Nanotechnology Applications
In nanotechnology, dioleoylphosphatidate(2-) is utilized for creating nanoscale materials that can be employed in biosensing and imaging applications. Its biocompatibility and ability to form stable nanoparticles make it suitable for various biomedical applications.
Case Study: Nanosensor Development
A research team developed a nanosensor using dioleoylphosphatidate(2-) as a matrix for detecting specific biomolecules. The sensor exhibited high sensitivity and selectivity due to the unique surface properties imparted by the phospholipid. The results showed that the nanosensor could detect biomolecules at concentrations as low as picomolar levels .
Vaccine Development
Dioleoylphosphatidate(2-) has been explored as an adjuvant in vaccine formulations. Its ability to enhance immune responses makes it a valuable component in developing effective vaccines against various pathogens.
Data Table: Immune Response Enhancement
| Vaccine Type | Immune Response (IgG Levels) | Adjuvant Used |
|---|---|---|
| Inactivated Virus | 1500 | Dioleoylphosphatidate(2-) |
| Live Attenuated Virus | 1200 | Traditional Adjuvant |
In comparative studies, vaccines formulated with dioleoylphosphatidate(2-) showed significantly higher IgG levels than those using traditional adjuvants, indicating a stronger immune response .
Propriétés
Formule moléculaire |
C39H71O8P-2 |
|---|---|
Poids moléculaire |
698.9 g/mol |
Nom IUPAC |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate |
InChI |
InChI=1S/C39H73O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44)/p-2/b19-17-,20-18- |
Clé InChI |
MHUWZNTUIIFHAS-CLFAGFIQSA-L |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















